Home > Products > Screening Compounds P128693 > Canagliflozin alpha-Isomer Impurity
Canagliflozin alpha-Isomer Impurity - 1589590-87-3

Canagliflozin alpha-Isomer Impurity

Catalog Number: EVT-1477607
CAS Number: 1589590-87-3
Molecular Formula: C24H25FO5S
Molecular Weight: 444.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
epi-Canagliflozin is an epimeric impurity of Canagliflozin which is a sodium/glucose cotransporter 2 (SGLT2) inhibitor and is used in the treatment of type 2 diabetes and obesity.
Future Directions
  • Detailed Characterization: Further research is needed to fully characterize the physical, chemical, and biological properties of Canagliflozin alpha-Isomer Impurity [].
  • Toxicity Studies: Evaluating the potential toxicity of the alpha-isomer is crucial for determining its safety profile and setting appropriate limits for its presence in Canagliflozin drug products [, ].
  • Process Optimization: Research focused on developing highly stereoselective synthetic routes and efficient purification methods for Canagliflozin could help minimize the formation and enhance the removal of the alpha-isomer impurity [].
  • In Silico Studies: Computational modeling can provide insights into the binding interactions of the alpha-isomer with SGLT2 and other potential biological targets, helping to predict its potential for off-target effects [].

Canagliflozin

Relevance: Canagliflozin and its alpha-isomer impurity are diastereomers. Diastereomers are stereoisomers that are non-superimposable, non-mirror images of each other. They share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. The difference in spatial arrangement arises from the presence of at least two chiral centers within the molecule, with the isomers differing in the configuration of at least one but not all chiral centers. The alpha-isomer impurity likely refers to a specific stereoisomer of canagliflozin that differs in the configuration at one of its chiral centers. []

Dapagliflozin

Relevance: Dapagliflozin, while also an SGLT2 inhibitor, belongs to the same chemical class as canagliflozin and exhibits structural similarities. They share a common pharmacophore responsible for their SGLT2 inhibitory activity, indicating a close structural relationship with "Canagliflozin alpha-Isomer Impurity." []

Empagliflozin

Relevance: Although not directly identified as an impurity, empagliflozin was utilized as an internal standard in a study analyzing dapagliflozin and its related compounds. [] This suggests a close structural resemblance to the SGLT2 inhibitor class, implying a relationship to "Canagliflozin alpha-Isomer Impurity" based on shared structural features common within this drug category.

Dapagliflozin Propanediol Monohydrate

Relevance: Identified alongside impurities and degradation products of dapagliflozin, this compound highlights the potential for variations in the solid form of SGLT2 inhibitors. [] While not a direct isomer or impurity of canagliflozin, it underscores the importance of characterizing and controlling the solid form of these drugs, which can influence their stability, solubility, and bioavailability.

Muraglitazar 1-O-beta-acyl Glucuronide

Relevance: This compound, along with its isomers and its aglycone (parent drug), presents valuable insights into the behavior of glucuronide conjugates during mass spectrometry analysis. [] Although not directly related to canagliflozin, understanding the formation and analysis of glucuronide conjugates can be relevant when studying the metabolism and potential metabolic impurities of drugs like canagliflozin.

Overview

Canagliflozin alpha-isomer impurity is a chemical compound associated with the pharmaceutical agent Canagliflozin, which is primarily used in the treatment of Type 2 diabetes. Canagliflozin is a sodium-glucose cotransporter 2 inhibitor that helps to lower blood glucose levels by preventing glucose reabsorption in the kidneys. The alpha-isomer impurity arises during the synthesis of Canagliflozin, often due to starting materials containing both alpha and beta sugar moieties in equimolar proportions. This impurity can affect the efficacy and safety of the final drug product, necessitating its separation and analysis during quality control processes.

Source

Canagliflozin was developed by Janssen Pharmaceuticals and is marketed under the brand name Invokana. The alpha-isomer impurity can originate from various synthetic routes that utilize starting materials with multiple isomers, leading to potential contamination in the final active pharmaceutical ingredient (API) .

Classification

Canagliflozin alpha-isomer impurity belongs to the class of organic compounds known as isomers, specifically stereoisomers. It is classified under glycosides, which are compounds formed from a sugar and another functional group via a glycosidic bond.

Synthesis Analysis

The synthesis of Canagliflozin and its alpha-isomer impurity typically involves several steps, including glycosylation reactions that can yield both alpha and beta isomers. The methods for synthesizing Canagliflozin include:

  • Starting Materials: The synthesis often begins with sugar moieties that contain both alpha and beta configurations in equal amounts.
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) and UltraPerformance Convergence Chromatography (UPC) have been employed to separate these isomers effectively. The UPC method allows for rapid separation with improved resolution compared to traditional reverse-phase chromatography .

Technical Details

  1. Separation Techniques:
    • Reverse-phase chromatography typically takes longer (up to 65 minutes) but may not provide sufficient resolution for isomeric separation.
    • UPC technology significantly reduces run time to approximately 11 minutes while maintaining high resolution .
  2. Optimization: The methods have been optimized for scalability and efficiency, facilitating easier transfer to preparative systems for large-scale isolation of the desired isomers .
Molecular Structure Analysis

The molecular structure of Canagliflozin alpha-isomer impurity can be described as follows:

  • Molecular Formula: C21_{21}H25_{25}O5_{5}
  • Molecular Weight: Approximately 375.43 g/mol
  • Structural Characteristics: The structure contains a glucose moiety linked to a specific aromatic group, differing from the beta-isomer by the orientation of hydroxyl groups.

Data

The retention times observed during chromatographic analysis are:

  • Beta-isomer: 6.6 minutes
  • Alpha-isomer: 8.4 minutes
    These values indicate distinct separation profiles critical for identifying impurities .
Chemical Reactions Analysis

The chemical reactions involved in synthesizing Canagliflozin and its alpha-isomer include:

  1. Glycosylation Reactions: The formation of glycosidic bonds between sugar moieties and aglycone components.
  2. Isomerization: Under certain conditions, the beta-isomer can convert to the alpha form, leading to impurities.
  3. Purification Techniques: Various chromatographic methods are employed to isolate the desired isomers from reaction mixtures.

Technical Details

  • Reversed-phase HPLC: Often used for initial analysis but struggles with resolution for closely related isomers.
  • UltraPerformance Convergence Chromatography: Offers superior separation capabilities due to its unique mobile phase properties .
Mechanism of Action

Canagliflozin functions primarily by inhibiting sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. By blocking this transporter, Canagliflozin promotes increased glucose excretion via urine, thereby lowering blood glucose levels.

Process

  1. Inhibition of SGLT2: This leads to reduced reabsorption of glucose from renal tubules back into the bloodstream.
  2. Increased Glycosuria: Enhanced glucose excretion results in lower blood glucose concentrations.

Data

Clinical studies have shown that Canagliflozin effectively reduces HbA1c levels in patients with Type 2 diabetes, demonstrating its therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide; poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to light and moisture.
  • pH Stability Range: Optimal stability within a pH range between 4 and 7.

Relevant Data or Analyses

The purity and identity of Canagliflozin alpha-isomer impurity can be confirmed through various analytical techniques such as mass spectrometry and NMR spectroscopy .

Applications

Canagliflozin alpha-isomer impurity has several scientific applications:

  • Quality Control in Pharmaceuticals: Its identification and quantification are crucial for ensuring the safety and efficacy of Canagliflozin formulations.
  • Research on Isomer Effects: Understanding how different isomers affect pharmacological activity can inform drug development strategies.
  • Clinical Studies: Investigating the implications of isomeric impurities on patient response variability in clinical settings .

Properties

CAS Number

1589590-87-3

Product Name

Canagliflozin alpha-Isomer Impurity

IUPAC Name

2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H25FO5S

Molecular Weight

444.53

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3

SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Synonyms

(1R)-1,5-Anhydro-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-D-glucitol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.